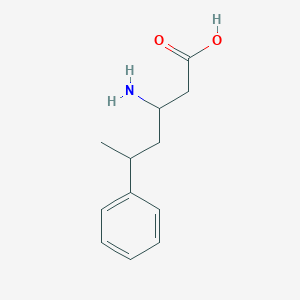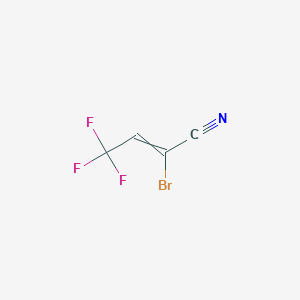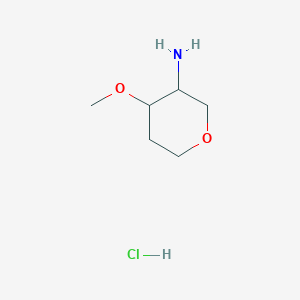
Methanehydrazonoylurea; phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanehydrazonoylurea and phosphoric acid are two distinct chemical compounds with unique properties and applications Methanehydrazonoylurea is a derivative of hydrazine and urea, known for its potential applications in organic synthesis and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanehydrazonoylurea: can be synthesized through the reaction of hydrazine with urea under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Phosphoric acid: is commonly produced through two main methods: the wet process and the thermal process. The wet process involves treating phosphate rock with sulfuric acid, resulting in the formation of phosphoric acid and gypsum. The thermal process involves the combustion of elemental phosphorus in the presence of air, followed by hydration to produce phosphoric acid.
Industrial Production Methods
In industrial settings, the production of phosphoric acid is primarily carried out using the wet process due to its cost-effectiveness and efficiency. The process involves the following steps:
- Crushing and grinding of phosphate rock.
- Reacting the phosphate rock with sulfuric acid in a reactor.
- Separating the phosphoric acid from the gypsum by filtration.
- Concentrating the phosphoric acid through evaporation.
Analyse Des Réactions Chimiques
Types of Reactions
Methanehydrazonoylurea: undergoes various chemical reactions, including:
Oxidation: Methanehydrazonoylurea can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Methanehydrazonoylurea can undergo substitution reactions with various electrophiles.
Phosphoric acid: participates in several types of reactions, such as:
Dehydration: Phosphoric acid can be dehydrated to form polyphosphoric acids.
Neutralization: It reacts with bases to form phosphate salts.
Esterification: Phosphoric acid can react with alcohols to form phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted methanehydrazonoylurea compounds.
Applications De Recherche Scientifique
Methanehydrazonoylurea: has applications in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. It is used as an intermediate in the synthesis of various bioactive compounds.
Phosphoric acid: is extensively used in scientific research and industrial applications, including:
Chemistry: As a reagent in chemical synthesis and analysis.
Biology: In the preparation of buffer solutions and as a nutrient source in microbial culture media.
Medicine: As an ingredient in dental cements and anti-nausea medications.
Industry: In the production of fertilizers, detergents, and food additives.
Mécanisme D'action
Methanehydrazonoylurea: exerts its effects through various mechanisms, depending on its application. In organic synthesis, it acts as a nucleophile, participating in substitution and addition reactions. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Phosphoric acid: acts primarily as an acid, donating protons in chemical reactions. It can also form complexes with metal ions, influencing various biochemical and industrial processes.
Comparaison Avec Des Composés Similaires
Methanehydrazonoylurea: can be compared with other hydrazine derivatives, such as phenylhydrazine and dimethylhydrazine. Its unique structure and reactivity make it suitable for specific applications in organic synthesis and pharmaceuticals.
Phosphoric acid: can be compared with other phosphorus-containing acids, such as pyrophosphoric acid and metaphosphoric acid. Its widespread availability, cost-effectiveness, and versatility make it a preferred choice in many applications.
List of Similar Compounds
Hydrazine derivatives: Phenylhydrazine, Dimethylhydrazine.
Phosphorus-containing acids: Pyrophosphoric acid, Metaphosphoric acid.
Propriétés
Formule moléculaire |
C2H9N4O5P |
|---|---|
Poids moléculaire |
200.09 g/mol |
Nom IUPAC |
methanehydrazonoylurea;phosphoric acid |
InChI |
InChI=1S/C2H6N4O.H3O4P/c3-2(7)5-1-6-4;1-5(2,3)4/h1H,4H2,(H3,3,5,6,7);(H3,1,2,3,4) |
Clé InChI |
IQVKKZSNXVBITC-UHFFFAOYSA-N |
SMILES canonique |
C(=NN)NC(=O)N.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile](/img/structure/B12443090.png)
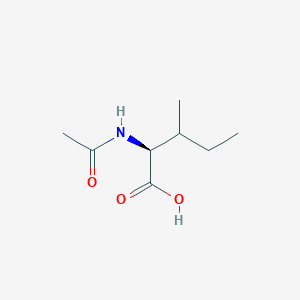

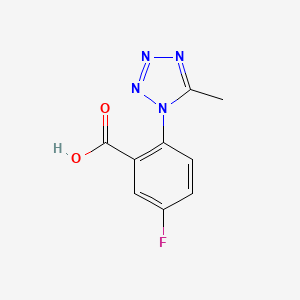
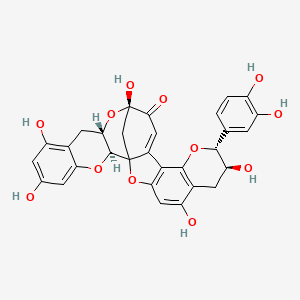
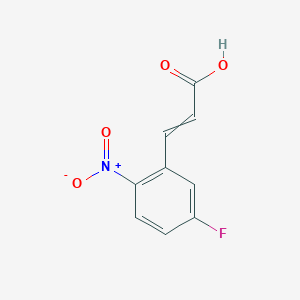
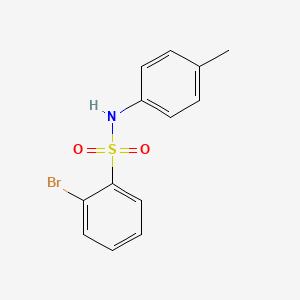


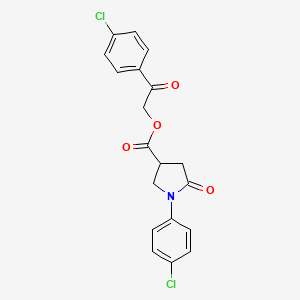
![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)
